Cellulose hydroxyethylate

Vue d'ensemble

Description

Cellulose hydroxyethylate, also known as hydroxyethyl cellulose, is a derivative of cellulose, the most abundant natural polymer on Earth. This compound is formed by the chemical modification of cellulose, where hydroxyethyl groups are introduced into the cellulose backbone. It is widely used as a gelling and thickening agent in various industries, including cosmetics, pharmaceuticals, and food products .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of cellulose hydroxyethylate involves the reaction of cellulose with ethylene oxide in the presence of an alkaline catalyst, typically sodium hydroxide. The reaction proceeds under controlled temperature and pressure conditions to ensure the efficient introduction of hydroxyethyl groups into the cellulose structure .

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where cellulose is first treated with sodium hydroxide to activate the hydroxyl groups. Ethylene oxide is then introduced, and the reaction mixture is maintained at elevated temperatures (around 50-70°C) and pressures (1-2 atm) for several hours. The resulting product is purified by washing and neutralization to remove any residual reactants and by-products .

Analyse Des Réactions Chimiques

Types of Reactions: Cellulose hydroxyethylate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in this compound can be oxidized to form aldehydes or carboxylic acids.

Substitution: The hydroxyethyl groups can be further modified through substitution reactions with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and sodium periodate.

Substitution: Reagents such as acyl chlorides or alkyl halides are used for substitution reactions.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed for hydrolysis.

Major Products:

Oxidation: Aldehydes, carboxylic acids.

Substitution: Various cellulose derivatives with different functional groups.

Hydrolysis: Regenerated cellulose.

Applications De Recherche Scientifique

Pharmaceutical Applications

HEC is widely utilized in the pharmaceutical industry for its versatility and biocompatibility:

- Drug Delivery Systems : HEC serves as a binder and thickener in tablet formulations. It aids in the sustained release of active pharmaceutical ingredients by forming a gel-like matrix that controls drug dissolution rates .

- Ophthalmic Solutions : Its viscosity-enhancing properties make HEC an ideal component in eye drops, providing prolonged retention time on the ocular surface .

- Wound Dressings : HEC is used in hydrogels for wound care applications due to its moisture-retaining capabilities and biocompatibility, promoting healing while minimizing scarring .

Food Industry Applications

In the food sector, hydroxyethyl cellulose is valued for its stabilizing and thickening properties:

- Food Stabilizer : HEC is commonly added to ice creams and dairy products to improve texture and prevent ice crystal formation during storage .

- Encapsulation Agent : It is employed to encapsulate flavors and nutrients, enhancing their stability and release profiles in food products .

- Film Formation : HEC-based films are explored for food packaging applications due to their mechanical strength and barrier properties against moisture and gases .

Cosmetic Applications

The cosmetic industry leverages HEC for its functional benefits:

- Thickening Agent : HEC is widely used in lotions, creams, shampoos, and other personal care products to enhance viscosity and improve product texture .

- Film Former : It helps form protective films on the skin or hair, providing a smooth application experience while retaining moisture .

Material Science Applications

HEC is increasingly being explored in materials science for innovative applications:

- Biodegradable Films : Research has shown that HEC can be combined with other polymers to create biodegradable films with enhanced mechanical properties and UV protection, making them suitable for sustainable packaging solutions .

- Adhesives : The compound's adhesive properties make it useful in formulating eco-friendly adhesives for various applications, including woodworking and construction .

Case Study 1: Drug Delivery Enhancement

A study demonstrated that incorporating hydroxyethyl cellulose into a formulation of vitamin B12 injections significantly extended the drug's efficacy by slowing its release rate. This application highlights HEC's role in improving therapeutic outcomes through controlled drug delivery systems .

Case Study 2: Food Packaging Innovation

Research involving HEC-based composite films revealed that by integrating polyvinyl alcohol and ε-polylysine as reinforcing agents, the resulting films exhibited excellent mechanical strength (95.9 MPa tensile strength) and UV-blocking capabilities (98.35% UV-A blocking), showcasing its potential as an alternative to conventional plastic packaging materials .

Mécanisme D'action

The mechanism of action of cellulose hydroxyethylate involves its ability to form hydrogen bonds with water molecules, leading to the formation of a gel-like network. This network increases the viscosity of solutions and provides structural stability. In drug delivery systems, this compound acts as a carrier, entrapping drug molecules and facilitating their controlled release across biological membranes .

Comparaison Avec Des Composés Similaires

Methyl cellulose: Another cellulose derivative used as a thickening agent.

Hydroxypropyl cellulose: Similar to hydroxyethyl cellulose but with hydroxypropyl groups.

Carboxymethyl cellulose: Contains carboxymethyl groups and is used as a stabilizer and thickener.

Uniqueness: Cellulose hydroxyethylate is unique due to its non-ionic nature, which makes it compatible with a wide range of formulations. Its ability to form clear, stable gels at low concentrations sets it apart from other cellulose derivatives .

Propriétés

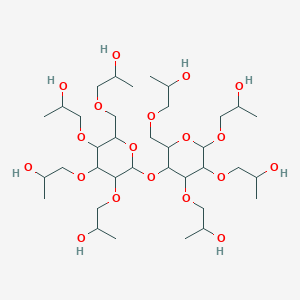

IUPAC Name |

1-[[3,4,5-tris(2-hydroxypropoxy)-6-[4,5,6-tris(2-hydroxypropoxy)-2-(2-hydroxypropoxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H70O19/c1-19(37)9-45-17-27-29(47-11-21(3)39)31(48-12-22(4)40)34(51-15-25(7)43)36(54-27)55-30-28(18-46-10-20(2)38)53-35(52-16-26(8)44)33(50-14-24(6)42)32(30)49-13-23(5)41/h19-44H,9-18H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFJVHKAPIXJTSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COCC1C(C(C(C(O1)OC2C(OC(C(C2OCC(C)O)OCC(C)O)OCC(C)O)COCC(C)O)OCC(C)O)OCC(C)O)OCC(C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H70O19 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

806.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Details | MSDS | |

| Record name | Hydroxyethyl cellulose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11602 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Interacts with the solid surface through hydrogen bonding to thicken and prolong the formation time of a water-retaining film. Hydroxyethyl cellulose acts as a drug carrier or microsphere to entrap other drug molecules and form a viscous gel-like dispersion, enabling drug diffusion across biological membranes. | |

| Record name | Hydroxyethyl cellulose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11602 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

9004-62-0 | |

| Record name | Hydroxyethyl cellulose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11602 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Melting Point |

Decomposes at 205ºC as Cellosize | |

| Details | Cellosize product information | |

| Record name | Hydroxyethyl cellulose | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11602 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.